4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H31N3O3S2 and its molecular weight is 497.67. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Pro-apoptotic Indapamide Derivatives: A study synthesized derivatives of indapamide, including a compound with proapoptotic activity on melanoma cell lines and inhibition of human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Receptor Antagonism
- CCR1 Antagonist: A compound was identified as a potent C-C chemokine receptor 1 (CCR1) antagonist, and its labeling pattern was studied for various analyses (Hong et al., 2015).
Antimicrobial Evaluation
- Thiazole Derivatives with Antimicrobial Activity: Research on thiazole derivatives demonstrated antimicrobial activity against various bacterial and fungal species (Chawla, 2016).
Synthesis and Pharmacological Evaluation
- Sulfonyl Derivatives as Antimicrobial Agents: A study synthesized sulfonyl derivatives with potent antimicrobial and antitubercular properties (Kumar et al., 2013).
Carbonic Anhydrase Inhibition
- Acridine-Acetazolamide Conjugates: This research involved synthesizing conjugates for inhibiting carbonic anhydrases, showing significant inhibition on various isoforms (Ulus et al., 2016).
Anti-inflammatory Activity
- Compounds with Anti-inflammatory Potential: A study synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing anti-inflammatory activity (Lynch et al., 2006).
Antitubercular Activity
- Benzamide and Benzene Sulfonamide Derivatives: Research synthesized derivatives with potential anti-tubercular activity, demonstrating efficacy against Mycobacterium tuberculosis (Dighe et al., 2012).
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S2/c1-17(2)20-5-7-21(8-6-20)24-16-33-26(27-24)28-25(30)22-9-11-23(12-10-22)34(31,32)29-14-18(3)13-19(4)15-29/h5-12,16-19H,13-15H2,1-4H3,(H,27,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNVCJAOHKBRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.